Cas no 397287-90-0 (2-(1-benzyl-2-methyl-6-phenyl-1,4-dihydropyridin-4-ylidene)propanedinitrile)

2-(1-Benzyl-2-methyl-6-phenyl-1,4-dihydropyridin-4-ylidene)propanedinitrile is a specialized organic compound featuring a dihydropyridine core functionalized with a benzyl group, a phenyl substituent, and a propanedinitrile moiety. Its conjugated structure and electron-withdrawing dinitrile group contribute to unique electronic properties, making it potentially useful in materials science, particularly for optoelectronic applications. The compound’s rigid, planar framework may enhance charge transport characteristics, while the dihydropyridine scaffold offers opportunities for further functionalization. Its stability under ambient conditions and solubility in common organic solvents facilitate handling in synthetic workflows. Researchers may explore its utility as a building block for advanced materials or as a precursor in heterocyclic chemistry.
2-(1-benzyl-2-methyl-6-phenyl-1,4-dihydropyridin-4-ylidene)propanedinitrile structure
397287-90-0 structure
Product Name:2-(1-benzyl-2-methyl-6-phenyl-1,4-dihydropyridin-4-ylidene)propanedinitrile
CAS No:397287-90-0
MF:C22H17N3
MW:323.390484571457
CID:6185126
PubChem ID:1535220
Update Time:2025-06-23

2-(1-benzyl-2-methyl-6-phenyl-1,4-dihydropyridin-4-ylidene)propanedinitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(1-benzyl-2-methyl-6-phenyl-1,4-dihydropyridin-4-ylidene)propanedinitrile
    • SR-01000009307
    • AKOS024600377
    • F0812-0001
    • 397287-90-0
    • 2-(1-benzyl-2-methyl-6-phenylpyridin-4-ylidene)propanedinitrile
    • SR-01000009307-1
    • 2-(1-benzyl-2-methyl-6-phenylpyridin-4(1H)-ylidene)malononitrile
    • Inchi: 1S/C22H17N3/c1-17-12-20(21(14-23)15-24)13-22(19-10-6-3-7-11-19)25(17)16-18-8-4-2-5-9-18/h2-13H,16H2,1H3
    • InChI Key: KZGGYDDSXOWRNF-UHFFFAOYSA-N
    • SMILES: N1(C(C)=C/C(=C(/C#N)\C#N)/C=C1C1C=CC=CC=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 323.142247555g/mol
  • Monoisotopic Mass: 323.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 661
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 50.8Ų

2-(1-benzyl-2-methyl-6-phenyl-1,4-dihydropyridin-4-ylidene)propanedinitrile Pricemore >>

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Additional information on 2-(1-benzyl-2-methyl-6-phenyl-1,4-dihydropyridin-4-ylidene)propanedinitrile

Introduction to 2-(1-benzyl-2-methyl-6-phenyl-1,4-dihydropyridin-4-ylidene)propanedinitrile (CAS No. 397287-90-0)

The compound 2-(1-benzyl-2-methyl-6-phenyl-1,4-dihydropyridin-4-ylidene)propanedinitrile, identified by the CAS registry number 397287-90, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of dihydropyridines, which are well-known for their role in drug development, particularly in the field of cardiovascular medications. The structure of this compound is characterized by a dihydropyridine ring system substituted with benzyl, methyl, and phenyl groups, along with a propanedinitrile moiety. These substituents contribute to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of dihydropyridine derivatives in medicinal chemistry due to their ability to act as calcium channel blockers. These compounds are particularly effective in treating hypertension and angina pectoris. The presence of the propanedinitrile group in this molecule suggests potential applications in the synthesis of bioactive compounds with enhanced pharmacological properties. Researchers have also explored the use of such compounds in the development of anti-inflammatory and antioxidant agents, further underscoring their versatility.

The synthesis of 2-(1-benzyl-2-methyl-6-phenyl-dihydropyridin-4-ylidene)propanedinitrile involves a series of intricate organic reactions, including nucleophilic substitutions and cyclizations. The optimization of these reaction conditions has been a focal point for chemists aiming to improve yield and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact.

In terms of structural analysis, this compound exhibits a rigid framework due to the conjugation between the dihydropyridine ring and the propanedinitrile group. This rigidity is crucial for maintaining its bioavailability and stability in physiological conditions. Computational studies using molecular docking have revealed that this compound has a high affinity for certain protein targets, making it a promising candidate for drug design.

The application of CAS No. 397287-90-0 extends beyond pharmaceuticals into materials science. Its ability to form stable complexes with metal ions has led to its exploration as a ligand in coordination chemistry. Additionally, its electronic properties make it a potential candidate for use in organic electronics, such as in the development of new semiconductors or optoelectronic devices.

Recent research has also focused on the environmental impact of this compound. Studies have shown that it exhibits low toxicity towards aquatic organisms under controlled conditions, which is a positive indicator for its safe use in industrial applications. However, further ecological assessments are required to fully understand its long-term effects on ecosystems.

In conclusion, 2-(1-benzyl-dihydropyridin)dinitrile) represents a valuable addition to the arsenal of organic compounds with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future scientific innovations.

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